N-4-Morpholinyl-2,4-dinitrobenzamide (AM281) is a synthetic compound classified as a cannabinoid receptor antagonist, specifically exhibiting high affinity and selectivity for the cannabinoid CB1 receptor. [] It is a valuable tool in scientific research for investigating the role of the endocannabinoid system in various physiological and pathological processes. [] AM281 acts primarily by blocking the binding and signaling of endogenous cannabinoids, such as anandamide, at the CB1 receptor.
The molecular structure of AM281 is characterized by a central 2,4-dinitrobenzamide core. [] The 1-position of the benzamide moiety is substituted with a 4-morpholinyl group, while the 5-position bears a 4-iodophenyl group. The 4-position of the phenyl ring is further substituted with a methyl group. [] This specific arrangement of functional groups contributes to its high affinity and selectivity for the CB1 receptor. []
AM281 exerts its effects primarily through antagonism of the cannabinoid CB1 receptor. [] It binds to the receptor with high affinity, preventing the binding and subsequent signaling of endogenous cannabinoids like anandamide. [, ] This blockade of CB1 receptor activation disrupts the physiological effects normally mediated by the endocannabinoid system.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2